4-(2-Acetoxyphenyl)-2-methyl-1-butene
Overview
Description
4-(2-Acetoxyphenyl)-2-methyl-1-butene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain
Scientific Research Applications
4-(2-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as acetylsalicylic acid (aspirin), primarily target the prostaglandin cyclooxygenases-1 (cox-1) and cox-2 . These enzymes play a crucial role in the inflammatory response, pain perception, and fever .
Mode of Action
This inhibition could be achieved through the acetylation of these enzymes, which is irreversible .
Biochemical Pathways
Compounds like acetylsalicylic acid that inhibit cox-1 and cox-2 enzymes can affect the arachidonic acid cascade, leading to a decrease in the production of prostaglandins and thromboxanes . These substances are involved in inflammation, pain, and fever .
Pharmacokinetics
Similar compounds like acetylsalicylic acid are rapidly hydrolyzed into inactive acetate and salicylate by esterases, preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized acetylsalicylic acid in blood is 20–30 min .
Result of Action
Based on its structural similarity to acetylsalicylic acid, it may also have anti-inflammatory, analgesic, and antipyretic effects .
Action Environment
It is known that the stability of similar compounds, like boronic esters, can be affected by air and moisture .
Biochemical Analysis
Biochemical Properties
4-(2-Acetoxyphenyl)-2-methyl-1-butene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response The interaction with COX-2 is particularly noteworthy as it can lead to the inhibition of this enzyme, thereby reducing inflammation
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 can lead to changes in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other cellular processes . Moreover, this compound may affect the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit the activity of COX-2 by binding to its active site, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, this compound may also influence other molecular pathways by modulating the activity of various enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods This degradation can lead to a reduction in its efficacy and changes in its biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as COX-2 . The compound can influence the metabolic flux of arachidonic acid, leading to changes in the levels of various metabolites, including prostaglandins and other eicosanoids. These changes can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as COX-2 . Additionally, it may also be found in other subcellular compartments, including the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. The targeting signals and post-translational modifications that direct this compound to specific compartments are still being studied, but they play a critical role in determining its overall activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyphenyl)-2-methyl-1-butene typically involves the esterification of 2-hydroxyacetophenone with acetic anhydride, followed by a series of reactions to introduce the butene chain. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetoxyphenyl)-2-methyl-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyphenyl)-2-methyl-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(2-Methoxyphenyl)-2-methyl-1-butene: Contains a methoxy group instead of an acetoxy group.
4-(2-Acetylphenyl)-2-methyl-1-butene: Features an acetyl group instead of an acetoxy group.
Uniqueness
4-(2-Acetoxyphenyl)-2-methyl-1-butene is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
[2-(3-methylbut-3-enyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)8-9-12-6-4-5-7-13(12)15-11(3)14/h4-7H,1,8-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFNQDQFNIMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641192 | |
Record name | 2-(3-Methylbut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-34-1 | |
Record name | 2-(3-Methylbut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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